molecular formula C14H22N4O2 B14328740 2-N'-(1-phenylpropan-2-yl)-1-N'-propan-2-ylethanedihydrazide CAS No. 97174-36-2

2-N'-(1-phenylpropan-2-yl)-1-N'-propan-2-ylethanedihydrazide

Cat. No.: B14328740
CAS No.: 97174-36-2
M. Wt: 278.35 g/mol
InChI Key: BQPUJSKSXLYWSZ-UHFFFAOYSA-N
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Description

2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two hydrazide groups attached to a central ethane backbone, with phenylpropan-2-yl and propan-2-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the condensation of 1-phenylpropan-2-one with hydrazine hydrate under acidic conditions to form the intermediate hydrazone, which is then further reacted with propan-2-one to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of 2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-phenylpropan-2-amine: A related compound with similar structural features but different functional groups.

    2-phenylpropan-1-amine: Another similar compound with variations in the position of the phenyl and amine groups.

    N-methyl-2-phenylpropan-1-amine: A derivative with a methyl group substitution.

Uniqueness

2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide is unique due to its dual hydrazide functionality and specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

CAS No.

97174-36-2

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

2-N'-(1-phenylpropan-2-yl)-1-N'-propan-2-ylethanedihydrazide

InChI

InChI=1S/C14H22N4O2/c1-10(2)15-17-13(19)14(20)18-16-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,15-16H,9H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

BQPUJSKSXLYWSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C(=O)NNC(C)CC1=CC=CC=C1

Origin of Product

United States

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